molecular formula C11H9NO3 B8794254 4-Methoxy-[1,3]dioxolo[4,5-g]isoquinoline CAS No. 5361-66-0

4-Methoxy-[1,3]dioxolo[4,5-g]isoquinoline

Cat. No. B8794254
CAS RN: 5361-66-0
M. Wt: 203.19 g/mol
InChI Key: DYHYOYFSCMNDMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-[1,3]dioxolo[4,5-g]isoquinoline is a useful research compound. Its molecular formula is C11H9NO3 and its molecular weight is 203.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methoxy-[1,3]dioxolo[4,5-g]isoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxy-[1,3]dioxolo[4,5-g]isoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

5361-66-0

Product Name

4-Methoxy-[1,3]dioxolo[4,5-g]isoquinoline

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

4-methoxy-[1,3]dioxolo[4,5-g]isoquinoline

InChI

InChI=1S/C11H9NO3/c1-13-10-8-5-12-3-2-7(8)4-9-11(10)15-6-14-9/h2-5H,6H2,1H3

InChI Key

DYHYOYFSCMNDMX-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=NC=CC2=CC3=C1OCO3

Origin of Product

United States

Synthesis routes and methods

Procedure details

17.8 g (74.3 mmol) of the compound (4) thus obtained was added to 50 ml of water, which was then incorporated with 100 ml of methylene chloride and rendered basic with 25% aqueous solution of sodium hydroxide under water-cooling. After the solution was separated into two layers, the aqueous layer was extracted with 20 ml of methylene chloride. Then, the methylene chloride layers were combined and washed with 30 ml of water. They were dried over anhydrous magnesium sulfate and then concentrated at reduced pressure to obtain 15.06 g of 8-methoxy-6,7-methylenedioxyisoquinoline (5) with a yield of 99.7%. The resultant product was recrystallized from ethyl acetate/n-hexane: m.p. 144°-5° C. IR and NMR of the resultant product are listed below.
Name
compound ( 4 )
Quantity
17.8 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.